molecular formula C10H13N5O2 B11591038 N-2,3-dihydro-1,4-benzodioxin-6-ylimidodicarbonimidic diamide

N-2,3-dihydro-1,4-benzodioxin-6-ylimidodicarbonimidic diamide

Cat. No.: B11591038
M. Wt: 235.24 g/mol
InChI Key: GCYKHYROZLTOAL-UHFFFAOYSA-N
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Description

N-2,3-dihydro-1,4-benzodioxin-6-ylimidodicarbonimidic diamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with an imidodicarbonimidic diamide group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2,3-dihydro-1,4-benzodioxin-6-ylimidodicarbonimidic diamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with suitable reagents under controlled conditions. One common method includes the use of benzenesulfonyl chloride in the presence of aqueous sodium carbonate (Na2CO3) to yield intermediate compounds, which are then further reacted with alkyl or aryl halides in N,N-dimethylformamide (DMF) with lithium hydride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-2,3-dihydro-1,4-benzodioxin-6-ylimidodicarbonimidic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include benzenesulfonyl chloride, alkyl/aryl halides, DMF, lithium hydride, and sodium carbonate. Reaction conditions often involve controlled pH, temperature, and solvent choice to achieve the desired products .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

N-2,3-dihydro-1,4-benzodioxin-6-ylimidodicarbonimidic diamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-2,3-dihydro-1,4-benzodioxin-6-ylimidodicarbonimidic diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This inhibition can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2,3-dihydro-1,4-benzodioxin-6-ylimidodicarbonimidic diamide stands out due to its unique imidodicarbonimidic diamide group, which imparts distinct chemical reactivity and biological activity compared to other benzodioxin derivatives.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c11-9(12)15-10(13)14-6-1-2-7-8(5-6)17-4-3-16-7/h1-2,5H,3-4H2,(H6,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYKHYROZLTOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=C(N)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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